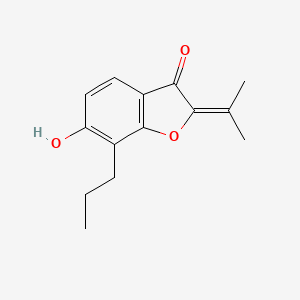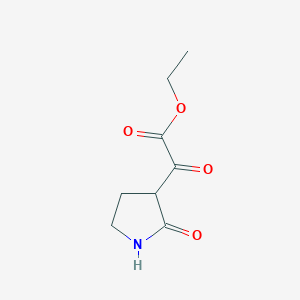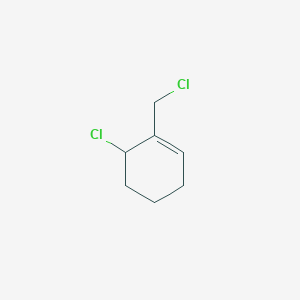
6-Chloro-1-(chloromethyl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-(chloromethyl)cyclohex-1-ene is an organic compound with the molecular formula C7H10Cl2. It is a derivative of cyclohexene, where the hydrogen atoms at positions 1 and 6 are replaced by chlorine and chloromethyl groups, respectively. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(chloromethyl)cyclohex-1-ene can be achieved through several methods. One common approach involves the chlorination of cyclohexene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atoms at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-(chloromethyl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclohexene derivatives with additional functional groups, such as alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexenes, cyclohexanols, and cyclohexanones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-(chloromethyl)cyclohex-1-ene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-1-(chloromethyl)cyclohex-1-ene involves its interaction with various molecular targets. The chlorine and chloromethyl groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds and structures. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1-hexene: Similar in structure but lacks the cyclohexene ring.
Cyclohexene: The parent compound without the chlorine and chloromethyl substitutions.
1-Chloro-2-methylcyclohexane: Another chlorinated cyclohexane derivative with different substitution patterns.
Uniqueness
6-Chloro-1-(chloromethyl)cyclohex-1-ene is unique due to the presence of both chlorine and chloromethyl groups on the cyclohexene ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
81034-09-5 |
|---|---|
Molekularformel |
C7H10Cl2 |
Molekulargewicht |
165.06 g/mol |
IUPAC-Name |
6-chloro-1-(chloromethyl)cyclohexene |
InChI |
InChI=1S/C7H10Cl2/c8-5-6-3-1-2-4-7(6)9/h3,7H,1-2,4-5H2 |
InChI-Schlüssel |
ZHBLCQLHHHVXGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C(C1)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(Methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-yl]glycine](/img/structure/B12917406.png)
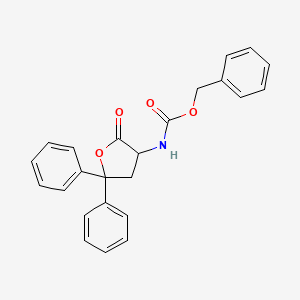
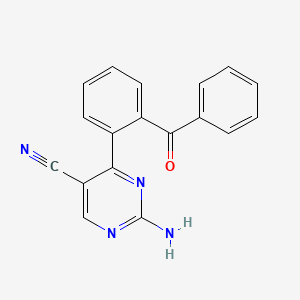
![2-{[2-(2,2,6,6-Tetramethylpiperidin-1-yl)ethyl]sulfanyl}quinazolin-4(1H)-one](/img/structure/B12917422.png)
![6-[2-(Methylsulfanyl)ethyl]-7H-purine](/img/structure/B12917423.png)


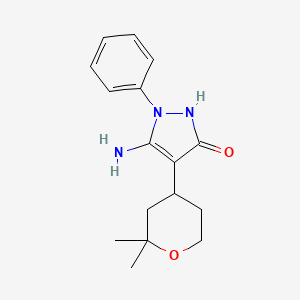
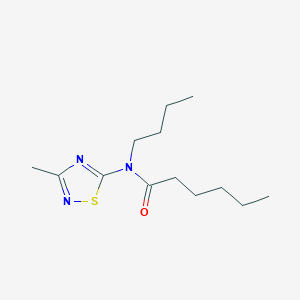

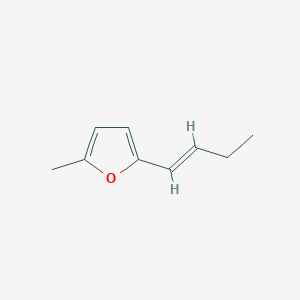
![3,3,4,4,8-Pentamethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917473.png)
